molecular formula C12H14N2O B3353883 N-(2-indol-1-ylethyl)acetamide CAS No. 56903-24-3

N-(2-indol-1-ylethyl)acetamide

Cat. No.: B3353883
CAS No.: 56903-24-3
M. Wt: 202.25 g/mol
InChI Key: AAIUCVHMISBIEU-UHFFFAOYSA-N
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Description

N-(2-Indol-1-ylethyl)acetamide (CAS 56903-24-3) is a synthetic indole derivative of interest in medicinal chemistry and oncology research. With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol, this compound features an acetamide group linked to a nitrogen-substituted (N-1) indole ethylamine scaffold . The indole nucleus is a fundamental privileged structure in drug discovery, known for its ability to interact with diverse biological targets . While specific biological data for this exact molecule may be limited, indole-based compounds are extensively investigated for their potent anti-proliferative activities against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . Researchers value such indole-acetamide hybrids as critical building blocks for developing novel therapeutic agents. The exploration of these structures aligns with modern drug design strategies like molecular hybridization, which aims to enhance efficacy and selectivity by combining distinct pharmacophoric elements into a single molecule . This product is provided for research purposes to support these innovative efforts in chemical biology and pharmaceutical development. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-indol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10(15)13-7-9-14-8-6-11-4-2-3-5-12(11)14/h2-6,8H,7,9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIUCVHMISBIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390514
Record name Acetamide, N-[2-(1H-indol-1-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56903-24-3
Record name Acetamide, N-[2-(1H-indol-1-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of N 2 Indol 1 Ylethyl Acetamide

Classic and Modern Synthetic Routes to the N-(2-indol-1-ylethyl)acetamide Moiety

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of the N-C bond at the indole (B1671886) nitrogen followed by or preceded by the creation of the acetamide (B32628) group.

Approaches Involving Indole Alkylation and Amide Formation

A direct and common approach to synthesizing this compound involves two key steps: N-alkylation of the indole ring and subsequent amide formation.

The N-alkylation of indole is a challenging transformation due to the relatively low nucleophilicity of the indole nitrogen compared to the C3 position. mdpi.com Typically, this reaction requires a strong base to deprotonate the indole N-H, forming a more nucleophilic indolide anion. youtube.com This anion then reacts with a suitable electrophile, such as a 2-haloethylamine derivative, in an SN2 reaction. youtube.com

A general sequence for this approach is:

Deprotonation of Indole: Indole is treated with a strong base like sodium hydride (NaH) to generate the sodium salt of indole. youtube.com

N-Alkylation: The resulting indolide is reacted with an N-protected 2-haloethylamine, for instance, 2-bromo- or 2-chloroethylamine (B1212225) hydrochloride, to introduce the ethylamine (B1201723) side chain at the N1 position.

Amide Formation (Acetylation): Following deprotection of the amine, the resulting 1-(2-aminoethyl)indole is acetylated using reagents like acetyl chloride or acetic anhydride (B1165640) to yield the final product, this compound.

Molecules with acetamide linkages are known to exhibit a wide range of biological activities, which drives interest in their synthesis. nih.gov

StepReagents and ConditionsIntermediate/Product
1. DeprotonationIndole, Sodium Hydride (NaH) in an aprotic solvent (e.g., DMF, THF)Indolide anion
2. N-Alkylation2-haloethylamine derivative (e.g., N-(2-bromoethyl)phthalimide)N-(2-(phthalimido)ethyl)-1H-indole
3. DeprotectionHydrazine (NH₂NH₂)1-(2-aminoethyl)indole
4. AcetylationAcetic anhydride or Acetyl chloride, Base (e.g., triethylamine)This compound

Multi-Step Synthesis from Precursor Molecules

Multi-step syntheses allow for greater control and the introduction of diversity into the final molecule. These routes may begin with precursors other than indole itself. For instance, a Fischer indole synthesis could be employed, where a suitably substituted phenylhydrazine (B124118) is reacted with a ketone or aldehyde that already contains the ethylacetamide side chain or a precursor to it.

Another multi-step approach involves starting with a pre-functionalized indole, such as indole-3-acetic acid or tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine), and performing chemical transformations to move the side chain from the C3 to the N1 position. However, a more direct multi-component reaction (MCR) approach has been developed for similar indole acetamide structures, offering efficiency by combining multiple steps into a single operation. clockss.org While not directly reported for the N1-isomer, such strategies highlight modern synthetic efficiencies. clockss.orgresearchgate.net For example, a four-component reaction of arylglyoxal monohydrate, Meldrum's acid, and anilines can efficiently produce N-aryl-2-(indol-3-yl)acetamides. clockss.org

Mechanistic Studies of Reaction Pathways in this compound Synthesis

The key mechanistic challenge in the synthesis of this compound lies in controlling the selectivity of the initial indole functionalization. The indole nucleus has two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. mdpi.comnih.gov

The N-alkylation step typically proceeds via an SN2 mechanism. The reaction begins with the deprotonation of the indole N-H group by a strong base, creating an indolide anion. This anion is resonance-stabilized, but the negative charge is primarily located on the nitrogen atom, making it a potent nucleophile. youtube.com This nucleophile then attacks the electrophilic carbon of the alkyl halide (e.g., 2-bromoethylamine), displacing the halide and forming the N-C bond. youtube.com

Competition between N1 and C3 alkylation is a critical factor. The reaction conditions, including the choice of solvent, counter-ion, and electrophile, can influence the N/C selectivity. Generally, polar aprotic solvents favor N-alkylation. Modern approaches, such as enantioselective aza-Wacker-type reactions, have been developed to achieve direct N-alkylation of indoles, proceeding through distinct aminopalladation mechanisms. nih.gov Although these advanced methods are not standard for this specific compound, the mechanistic studies highlight the complexities of controlling indole's reactivity. nih.gov

Functionalization and Derivatization Approaches for this compound Analogues

Once the this compound core is synthesized, it can be further modified to create a library of analogues for various applications.

Modification of the Indole Ring System

The indole ring system is amenable to various electrophilic substitution reactions. The presence of the N-alkyl side chain can influence the regioselectivity of these reactions.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms, typically at the C3, C5, or C7 positions.

Nitration: Nitrating agents, such as nitric acid in sulfuric acid, can introduce a nitro group onto the benzene (B151609) portion of the indole ring, usually at the C5 position.

Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, acyl or alkyl groups can be introduced, most commonly at the C3 position if it is unsubstituted, or on the benzene ring. researchgate.net

These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

ReactionReagentPosition of Substitution
BrominationN-Bromosuccinimide (NBS)C3, C5
NitrationHNO₃/H₂SO₄C5
Vilsmeier-HaackPOCl₃, DMFC3

Substitution on the Ethyl Linker and Acetamide Group

The side chain also offers opportunities for modification.

Ethyl Linker: While modification of the ethyl linker itself is challenging without resorting to a complete re-synthesis, precursor-based strategies can introduce substituents. For example, starting with a substituted 2-aminoethanol derivative would lead to analogues with functionality on the linker.

Acetamide Group: The N-H proton of the acetamide can be deprotonated and alkylated. Furthermore, the acetyl group can be replaced entirely by reacting the precursor amine, 1-(2-aminoethyl)indole, with different acyl chlorides or carboxylic acids (using coupling agents) to generate a variety of N-acyl derivatives. nih.gov For instance, coupling with substituted benzoic acids would yield N-benzoyl analogues.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of the this compound scaffold.

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry, as the chirality of a molecule often dictates its biological activity and physical properties. For analogues of this compound, introducing a chiral center can be achieved through various asymmetric synthesis strategies that have been successfully applied to other indole derivatives. These methods provide access to optically active compounds, which are crucial for developing selective therapeutic agents and advanced materials. semanticscholar.org

Catalytic asymmetric Friedel-Crafts reactions represent a powerful and atom-economical approach for creating carbon-carbon bonds and introducing chirality to the indole scaffold. semanticscholar.org This reaction type can be used to alkylate indoles with various electrophiles in the presence of a chiral catalyst, which can be either a metal complex or a purely organic molecule (organocatalyst). For instance, chiral copper(I) complexes with specialized ligands like aziridine-phosphines have been employed in the asymmetric Friedel-Crafts alkylation of indoles with electrophiles like β-nitrostyrene, yielding products with high enantioselectivity. mdpi.com Such strategies could be adapted to introduce a chiral center on the ethyl side-chain of the target molecule by using a suitable chiral starting material or a stereoselective reaction.

The synthesis of related chiral indole acetamide compounds has been reported, demonstrating the feasibility of these approaches. For example, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide has been synthesized, where the chirality is established by the starting materials used in the synthetic procedure. nih.gov This underscores the viability of creating specific stereoisomers of complex indole derivatives.

Key strategies for inducing chirality in indole-based structures include:

Chiral Ligand-Metal Complexes: Using transition metals like copper or palladium combined with chiral ligands (e.g., phosphines, bis(oxazolines)) to catalyze enantioselective reactions. semanticscholar.orgmdpi.com

Organocatalysis: Employing small, chiral organic molecules such as bifunctional thioureas or phosphoric acids to catalyze stereoselective transformations under mild conditions. semanticscholar.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to build the desired molecular framework, thereby transferring the existing chirality to the final product. nih.gov

The table below summarizes representative catalytic systems used in the asymmetric synthesis of indole derivatives, which are applicable for producing chiral analogues of this compound.

Reaction TypeCatalyst SystemTypical ElectrophileEnantiomeric Excess (ee)
Friedel-Crafts AlkylationChiral dicationic palladium complexγ,δ-unsaturated β-keto phosphonatesUp to 99%
Friedel-Crafts Alkylation(CuOTf)₂·C₆H₆ / Chiral aziridine-phosphinetrans-β-nitrostyreneUp to 85%
Conjugate AdditionChiral spiro-phosphoric acid (SPA)4-chromanone-derived enonesUp to 98%
Phenyl Ring FunctionalizationBifunctional squaramide catalyst(E)-2-nitroallylic acetate (B1210297)Not specified

This table presents data on asymmetric synthesis methods for indole derivatives, illustrating the potential for high enantioselectivity. semanticscholar.orgmdpi.com

Green Chemistry and Sustainable Synthetic Methodologies for this compound Production in Research Settings

The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For the research-scale production of this compound, several sustainable methodologies can replace conventional, less environmentally friendly techniques. researchgate.netmdpi.com

Microwave-Assisted Synthesis One of the most effective green techniques is the use of microwave irradiation to accelerate chemical reactions. For the synthesis of N-acetyltryptamine derivatives, which share the same core structure as the target compound, microwave-assisted methods have been shown to dramatically reduce reaction times and increase yields. nih.govacs.org In a solid-phase synthesis of melatonin (B1676174) analogues, combining microwave heating with the solid-phase methodology reduced the time for a key coupling step from 48 hours at room temperature to just 3 minutes. acs.org This rapid, efficient heating minimizes energy consumption and allows for quicker exploration of synthetic pathways. researchgate.net

Sustainable Reagents and Solvents The final step in synthesizing this compound from its tryptamine precursor involves an acylation reaction. A sustainable protocol for the synthesis of N-acyl tryptamines utilizes propylphosphonic anhydride (T3P®) as a coupling reagent in ethyl acetate. frontiersin.org Ethyl acetate is a more environmentally benign solvent than commonly used alternatives like dichloromethane. The T3P® reagent is advantageous as its byproducts are water-soluble and easily removed, simplifying purification and reducing waste. frontiersin.org

Biocatalysis A frontier in green synthesis is the use of enzymes to perform chemical transformations. Biocatalytic routes offer exceptional selectivity under mild, aqueous conditions. For tryptamine derivatives, a two-enzyme, one-pot system has been developed. chemistryviews.org This process uses an engineered tryptophan synthase to convert various indoles into tryptophan analogs, followed by a tryptophan decarboxylase to produce the corresponding tryptamines. chemistryviews.org This biocatalytic approach avoids harsh reagents and organic solvents, representing a highly sustainable pathway for producing the tryptamine precursors needed for this compound. chemistryviews.orgresearchgate.net

The following table compares conventional and green synthetic approaches applicable to the synthesis of the target compound and its precursors.

FeatureConventional MethodGreen MethodAdvantage of Green Method
Heating Oil bath, heating mantle (hours)Microwave irradiationDrastic reduction in reaction time (minutes), energy efficiency. acs.org
Coupling Reagent DCC / HOBtT3P® (Propylphosphonic anhydride)Avoids hazardous reagents, byproducts are easily removed. frontiersin.org
Solvent Dichloromethane, DMFEthyl Acetate, WaterReduced toxicity and environmental impact. frontiersin.org
Catalysis Stoichiometric reagentsBiocatalysis (enzymes)Mild aqueous conditions, high selectivity, renewable catalysts. chemistryviews.org

This table compares traditional and sustainable synthetic methods, highlighting the environmental and efficiency benefits of green chemistry approaches.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Conformational Analysis and Molecular Modeling of N-(2-indol-1-ylethyl)acetamide

The conformational landscape of this compound and related amide-containing indole (B1671886) derivatives is crucial for understanding their interaction with biological targets. The flexibility of the ethylacetamide side chain allows the molecule to adopt various spatial arrangements, which are influenced by steric and electronic factors. Molecular modeling techniques, including Density Functional Theory (DFT) calculations and NMR spectroscopy, are employed to investigate this conformational behavior.

The orientation of the indole ring relative to the acetamide (B32628) group is another critical conformational parameter. In some derivatives, the indole group and an adjacent phenyl ring can have a dihedral angle of approximately 17.2°. nih.gov The planarity of the indole system itself and the delocalization of electrons along the N-C-O system of the amide group are also key structural features. nih.gov Theoretical calculations on model amide systems like trans-N-methylacetamide have identified multiple stable conformers resulting from the isomerism of methyl groups, suggesting that even simple derivatives can exist as a mixture of conformers in the vapor phase. umich.edu The energy differences between these conformers can be small, making it likely that several could be biologically relevant. umich.edu

Impact of Substituent Effects on Preclinical Biological Activity

The biological activity of the this compound scaffold is highly dependent on the nature and position of substituents on both the indole ring and the acetamide moiety. The structural versatility of the indole nucleus allows for extensive modification, which can significantly alter the compound's pharmacological profile. mdpi.com

Electronic and steric properties of substituents play a pivotal role in modulating the preclinical biological activity of this compound derivatives. The addition of bulky groups or atoms with different electronic properties can influence receptor binding, metabolic stability, and cell permeability.

For example, in a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives evaluated for cytotoxicity against cancer cell lines, the nature of the N-substituent had a profound impact on activity. mdpi.com A small N-cyclopropyl group resulted in low cytotoxicity, whereas introducing a larger N-benzene substituent significantly increased cytotoxic activity against the HeLa cell line. mdpi.com This suggests that a bulkier, aromatic group at this position is favorable for this specific biological action.

Similarly, in a study of substituted acetamide derivatives as butyrylcholinesterase (BChE) inhibitors, increasing the number of methyl groups on an aromatic ring substituent was found to be beneficial for improving inhibitory activity. nih.gov The compound with three methyl groups (8c) was significantly more potent than the one with two (8d). nih.gov This highlights the importance of steric bulk and lipophilicity in enhancing binding to the enzyme's active site. The study also revealed that a methyl group on the nitrogen atom of the acetamide linker was crucial for maintaining inhibition. nih.gov

Table 1: Effect of N-Substituents on Cytotoxic Activity of Indole-3-oxoacetamide Derivatives Data sourced from a study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. mdpi.com

CompoundN-SubstituentHeLa IC₅₀ (μM)
5aCyclopropyl> 100
5fBenzene (B151609)17.65 ± 1.54

Hydrogen bonding and lipophilicity are critical physicochemical properties that govern the interactions of this compound derivatives with their biological targets. The amide moiety itself contains both hydrogen bond donor (N-H) and acceptor (C=O) groups, which can form key interactions within a receptor's binding pocket.

The importance of hydrogen bonding is demonstrated in the crystal structures of related indole acetamides, where N-H···O bonds are primary drivers of molecular packing and conformation. nih.govnih.gov In a biological context, these interactions are vital for ligand recognition and binding affinity. For instance, molecular docking studies of carbazole-based acetamide derivatives with the SARS-CoV-2 main protease revealed the formation of specific hydrogen bonds between the amide's carbonyl group and amino acid residues like GLY143. semanticscholar.org These interactions are crucial for the high binding affinity of the inhibitors. semanticscholar.org

Lipophilicity, often quantified as logP, influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and bind to hydrophobic pockets in target proteins. In the development of N-acetamide indoles as antimalarials, physicochemical and ADME properties were monitored alongside biological activity to create compounds with both high potency and good metabolic stability. nih.gov Modifications that increase lipophilicity, such as adding methyl or aryl groups, can enhance binding to hydrophobic regions of a target, as seen with BChE inhibitors where the aromatic indole ring is thought to engage in aromatic interactions with Trp82 in the enzyme's active site. nih.gov

Pharmacophore Elucidation for this compound Derivatives

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For indole-based scaffolds, these models help in designing new derivatives with improved potency and selectivity.

A comprehensive pharmacophore study on a large set of indole and isatin (B1672199) derivatives with antiamyloidogenic activity identified a common set of features essential for activity. mdpi.com The top-scoring pharmacophore model, designated AAHRR, consisted of five key features:

Two hydrogen bond acceptors (A)

One hydrophobic region (H)

Two aromatic rings (R)

In this model, the aromatic ring features (R) typically correspond to the indole core and another substituted phenyl ring. mdpi.com The hydrogen bond acceptors (A) often map to carbonyl groups or nitrogen atoms within the linker, while the hydrophobic feature (H) can correspond to the indole core itself. mdpi.com Such a model serves as a 3D query to screen virtual libraries for new potential hits and to guide the rational design of new compounds by ensuring they possess the necessary spatial arrangement of functional groups. This approach helps to distinguish between active and inactive compounds, providing valuable insights for lead optimization. mdpi.com

In Silico Approaches in SAR Studies of the this compound Scaffold

In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, are integral to modern drug discovery and play a significant role in elucidating the SAR of the this compound scaffold.

Molecular docking is widely used to predict the binding orientation and affinity of a ligand within a target's active site. For 2-phenylindolizine (B189232) acetamide scaffolds, docking studies were performed to investigate the catalytic binding site interactions with Topoisomerase-IV. researchgate.net These studies identified key hydrogen bonding interactions between the ligand and amino acid residues such as Asp83 and His74, providing a structural basis for the observed antibacterial activity. researchgate.net Similarly, for novel N,N-disubstituted pyrazolopyrimidine acetamides designed as ligands for the translocator protein (TSPO), docking was used to understand their binding mode. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-receptor complex over time. MD studies of a high-affinity TSPO ligand showed its time-dependent stability with the receptor and revealed that it formed a greater number of hydrogen bonds compared to standard reference compounds. mdpi.comresearchgate.net

3D-QSAR is another powerful in silico technique that correlates the 3D properties of a set of molecules with their biological activity. For indole and isatin derivatives, an atom-based 3D-QSAR model was developed that successfully complemented a pharmacophore hypothesis. mdpi.com This model identified the physicochemical features most correlated with Aβ anti-aggregating potency and demonstrated acceptable predictive statistics, making it a useful tool for estimating the potency of new, unsynthesized derivatives. mdpi.com These computational approaches accelerate the drug design cycle by prioritizing the synthesis of compounds with a higher probability of success.

Preclinical Biological Activity and Mechanistic Studies of N 2 Indol 1 Ylethyl Acetamide and Its Analogues

In Vitro Pharmacological Profiling in Cell-Based Assays

Anti-inflammatory Pathways Modulation in Macrophage Cell Lines

Research into the anti-inflammatory properties of N-(2-indol-1-ylethyl)acetamide and its analogues has revealed potential modulatory effects on key inflammatory pathways in macrophage cell lines. While direct studies on this compound are limited, investigations into structurally related compounds provide insights into its probable mechanisms. For instance, studies on other acetamide (B32628) derivatives have shown that these molecules can influence the production of pro-inflammatory cytokines. In adjuvant-induced arthritic (AIA) rats, the compound N-(2-hydroxy phenyl) acetamide demonstrated an ability to reduce serum levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) nih.gov. This suggests that indole-based acetamides may share a common mechanism of downregulating key inflammatory mediators.

Furthermore, the modulation of inflammatory responses in macrophage-like cell lines, such as BV2 microglia, has been observed with other anti-inflammatory agents, indicating that these cells are relevant models for assessing the anti-inflammatory potential of compounds like this compound koreamed.org. The mechanisms often involve the inhibition of inflammatory enzymes like cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) koreamed.org. Palmitoylethanolamide, another N-acylethanolamine, has been shown to inhibit the production of prostaglandins (B1171923) by macrophage cell lines, further supporting the potential for this compound to act on similar pathways researchgate.net. The activation of the NLRP3 inflammasome is a critical step in the inflammatory process, and studies on other compounds in macrophage cell lines have demonstrated the ability to modulate this pathway mdpi.com.

Anticancer Activity and Apoptosis Induction in Selected Cancer Cell Lines

This compound analogues have been the subject of investigations into their potential as anticancer agents. Studies have demonstrated that certain derivatives of indole (B1671886) acetamide can induce apoptosis and inhibit the proliferation of various cancer cell lines. For example, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxic effects on HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cell lines mdpi.com. Several of these compounds exhibited potent anti-proliferative activity.

One particular derivative, compound 5r, showed significant biological activity against HepG2 cells with an IC50 value of 10.56 ± 1.14 μM mdpi.com. Further mechanistic studies revealed that this compound induced apoptosis in a time- and dose-dependent manner, evidenced by the cleavage of poly ADP-ribose polymerase (PARP) and a dose-dependent increase in the activity of caspase-3 and caspase-8 mdpi.com. The minimal effect on caspase-9 activity suggests that the induced apoptosis in HepG2 cells is dependent on the extrinsic caspase-8 pathway mdpi.com.

Another related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA), isolated from Selaginella pulvinata, has been shown to inhibit the proliferation of SK-mel-110 melanoma cells by inducing apoptosis and autophagy tandfonline.com. This compound's anti-proliferative effects were also observed against colon cancer cells, where it was found to induce apoptosis via the signal transducer and activator of transcription 1 (STAT1) pathway scielo.br. The induction of apoptosis by these indole derivatives is a common theme, often involving the activation of caspase cascades, which are crucial for programmed cell death nih.govmdpi.com.

Compound/AnalogueCancer Cell LineIC50 (μM)Apoptotic Mechanism
Compound 5r (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative)HepG2 (Liver Cancer)10.56 ± 1.14Induction of PARP cleavage, activation of caspase-3 and caspase-8 mdpi.com
Compound 5f (N-benzene substituted derivative)HeLa (Cervical Cancer)17.65 ± 1.54Not specified
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) SK-mel-110 (Melanoma)Not specifiedInduction of apoptosis and autophagy tandfonline.com
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA) Colon Cancer CellsNot specifiedUpregulation of STAT1, activation of caspases scielo.br

Antimicrobial and Antifungal Efficacy Studies

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial and antifungal properties, and this compound and its derivatives are no exception. A series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as five fungal species nih.gov.

Similarly, newly synthesized N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) were tested against three Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermis), four Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae), and four fungi (Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, Candida albicans) researchgate.net. Several of these compounds demonstrated significant antifungal activity, with some exhibiting greater potency than the standard drug miconazole (B906) against Aspergillus fumigatus researchgate.net.

The broad-spectrum antimicrobial activity of indole derivatives has been noted in numerous studies, highlighting their potential as templates for the development of new anti-infective agents nih.gov. The mechanism of action can vary, but for some indole-N-oxide derivatives, it has been suggested that their redox properties may contribute to their microbicidal effects researchgate.net.

Compound ClassTested OrganismsNotable Activity
2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives Gram-positive and Gram-negative bacteria, five fungal speciesBroad-spectrum activity observed nih.gov
N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae, Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, Candida albicansCompounds 5c, 5g-h, and 5i showed activity greater than miconazole against Aspergillus fumigatus researchgate.net
Indolone-N-oxide derivatives Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis, Aspergillus niger, Candida albicans, Leishmania speciesOne compound was more potent than nalidixic acid against E. hirae, and another was equipotent to clotrimazole (B1669251) against C. albicans researchgate.net

Neurobiological Interactions and Receptor Affinity Studies

The indole structure present in this compound is a key feature of many neuroactive compounds, including neurotransmitters and synthetic ligands for various receptors. Research into indole-3-yl-oxoacetamides has revealed their potential as potent and selective ligands for cannabinoid receptor type 2 (CB2) nih.gov. The CB2 receptor is primarily expressed in immune cells and is implicated in neuroinflammatory and neurodegenerative processes nih.gov.

A study focusing on fluorinated derivatives of N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide demonstrated high binding affinity for the human CB2 receptor, with one compound exhibiting a Ki value of 6.2 nM nih.gov. Importantly, these compounds showed excellent selectivity for the CB2 receptor over the CB1 receptor, which is crucial for avoiding the psychoactive effects associated with CB1 activation nih.gov. This suggests that this compound and its analogues could be explored for their potential to modulate neuroinflammatory conditions through interaction with the CB2 receptor. Additionally, molecular docking studies have been used to predict the affinity of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide for GABAA and AMPA receptors, indicating another potential avenue for neurobiological activity semanticscholar.org.

Enzyme Inhibition and Ligand Binding Assays

The acetamide and indole moieties of this compound provide a scaffold that can interact with various enzymes. For instance, N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides have been identified as covalent inhibitors of KRASG12C, a mutated protein that is a driver in several types of cancer nih.govnih.gov. These compounds form an irreversible covalent bond with a cysteine residue in the protein, inhibiting its function nih.gov. This highlights the potential for indole acetamides to act as targeted enzyme inhibitors.

Furthermore, N-acetamide indole analogues have been investigated as antimalarial agents that target the Plasmodium falciparum ATPase4 (PfATP4) nih.gov. PfATP4 is a crucial ion pump for the parasite, and its inhibition disrupts sodium homeostasis, leading to parasite death nih.gov. The specificity of these compounds for the parasite's enzyme over mammalian orthologs makes them attractive drug candidates nih.gov. These examples demonstrate the capacity of the this compound scaffold to be adapted for specific enzyme inhibition.

In Vivo Efficacy Assessments in Relevant Animal Models (Preclinical)

While in vivo studies specifically on this compound are not extensively documented, preclinical assessments of its analogues in animal models provide valuable insights into its potential therapeutic applications.

In the context of cancer, an analogue, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA), was evaluated in a xenograft tumor model and a syngeneic tumor model of colon cancer scielo.br. Treatment with EA was found to significantly inhibit colon tumor growth in these mouse models scielo.br. Similarly, this compound demonstrated the ability to slow melanoma tumor growth in a mouse model, as evidenced by decreased tumor volume and weight tandfonline.com.

Regarding anti-inflammatory activity, N-(2-hydroxy phenyl) acetamide was studied in an adjuvant-induced arthritis model in rats nih.gov. The administration of this compound resulted in a significant retardation of the increase in paw edema volume, a key indicator of inflammation in this model nih.gov. These findings suggest that indole acetamide derivatives possess in vivo efficacy in models of both cancer and inflammation. However, it is important to note that the in vivo efficacy of some indole derivatives can be limited by factors such as rapid metabolism, as was observed with 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives in a mouse model of respiratory syncytial virus (RSV) infection semanticscholar.org.

Efficacy in Animal Models of Inflammation and Pain

While direct studies on this compound in animal models of inflammation and pain are not extensively documented in publicly available literature, research on analogous acetamide and indole derivatives provides significant insights into the potential anti-inflammatory and analgesic properties of this chemical class.

One related compound, N-(2-hydroxy phenyl) acetamide , has demonstrated notable anti-arthritic and anti-inflammatory activity in a rat model of adjuvant-induced arthritis (AIA). nih.gov In this model, administration of the compound significantly retarded the reduction in body weight and the increase in paw edema volume compared to untreated diseased animals. nih.gov Furthermore, it led to a reduction in the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The compound also modulated oxidative stress markers, suggesting a multi-faceted mechanism for its anti-inflammatory effects. nih.gov

Another study on a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed significant analgesic properties in mice. researchgate.net When tested against thermal, mechanical, and chemical pain stimuli, these compounds were found to decrease acetic acid-induced writhing and increase pain latencies in hot-plate and tail-clip tests. researchgate.net These findings indicate that acetamide derivatives can exert centrally and peripherally mediated analgesic effects.

Similarly, studies on other synthetic indole derivatives have highlighted their potential as anti-inflammatory and analgesic agents. nih.gov For instance, certain novel indole derivatives demonstrated significant biological potential in terms of anti-inflammatory, analgesic, and antipyretic activities in animal models. nih.gov The anti-inflammatory effects of novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives were demonstrated in acute in vivo models, where they reduced leukocyte migration and the production of nitric oxide and interleukin-1β. mdpi.com

The table below summarizes the findings for analogue compounds in preclinical models.

Compound ClassAnimal ModelKey Findings
N-(2-hydroxy phenyl) acetamideAdjuvant-Induced Arthritis (Rats)Reduced paw edema, decreased pro-inflammatory cytokines (IL-1β, TNF-α). nih.gov
N-(benzothiazol-2-yl)-thio-acetamide derivativesAcetic Acid-Induced Writhing (Mice)Significant decrease in writhing responses. researchgate.net
N-(benzothiazol-2-yl)-thio-acetamide derivativesHot-Plate and Tail-Clip Tests (Mice)Increased pain latency, indicating analgesic effects. researchgate.net
Naphthyl-N-acylhydrazone analoguesCarrageenan-Induced Inflammation (Mice)Reduced leukocyte migration and production of inflammatory mediators. mdpi.com

Pharmacodynamics in Preclinical Systems

The pharmacodynamic properties of this compound analogues have been explored in various preclinical systems, revealing mechanisms that extend beyond inflammation and pain. For example, derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide have been investigated as novel inhibitors of the Human Respiratory Syncytial Virus (RSV). semanticscholar.org In vitro studies showed that these compounds could inhibit RSV replication. semanticscholar.org Mechanistic studies revealed that different analogues acted at different stages of the viral life cycle; one compound worked as a membrane fusion inhibitor, while another functioned at the stage of RSV genome replication/transcription. semanticscholar.org However, these specific derivatives showed rapid metabolism in vivo, which limited their efficacy in animal models, highlighting the need for further structural modification to improve their pharmacokinetic profiles. semanticscholar.org

This research into antiviral activity underscores the diverse biological activities that indole acetamide scaffolds can possess and points to the importance of pharmacodynamic studies in understanding the full therapeutic potential and limitations of this class of compounds.

Elucidation of Molecular Targets and Signaling Pathways

Investigations into the analogues of this compound have identified several molecular targets and signaling pathways through which they exert their biological effects.

Receptor Agonism/Antagonism Mechanisms

While specific receptor agonism or antagonism for this compound is not well-defined, studies on related structures provide clues. For instance, novel N,N-disubstituted pyrazolopyrimidine acetamide derivatives have been identified as high-affinity ligands for the translocator protein (TSPO). mdpi.com TSPO is associated with microglial activation in neuroinflammation. The binding affinity of these compounds suggests that the acetamide scaffold can be tailored to interact with specific receptor binding pockets. The presence of an aromatic moiety in some analogues was suggested to be advantageous due to potential hydrophobic π–π interactions with tryptophan residues within the binding pocket of TSPO. mdpi.com

Enzyme Modulation and Inhibition Profiles

A significant body of research points to enzyme inhibition as a key mechanism for indole acetamide analogues.

KRASG12C Inhibition: A notable example is the discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as potent and selective covalent inhibitors of the KRASG12C oncoprotein, a key driver in many cancers. nih.govnih.gov These compounds form a covalent bond with the cysteine residue of the mutated KRAS protein, inhibiting its downstream signaling pathways involved in cell proliferation and survival. nih.govnih.gov

PfATP4 Inhibition: In the field of infectious diseases, N-acetamide indoles have been identified as antimalarial agents that target the Plasmodium falciparum protein PfATP4. lshtm.ac.ukdundee.ac.uk PfATP4 is a cation-transporting P-type ATPase crucial for maintaining sodium homeostasis in the parasite. Inhibition of this enzyme leads to parasite death.

Viral Enzyme Inhibition: Analogues such as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like influenza and SARS-CoV-2. nih.gov This inhibition of a critical viral enzyme blocks viral replication. Furthermore, acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol were identified as inhibitors of HIV-1 Tat-mediated viral transcription, interfering with the viral transcriptional process. researchgate.net

The following table summarizes the enzyme modulation profiles of various analogues.

Analogue ClassTarget Enzyme/ProteinBiological Effect
N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamidesKRASG12CCovalent inhibition, anti-cancer activity. nih.govnih.gov
N-acetamide indolesPfATP4Inhibition of ion pump, antimalarial activity. lshtm.ac.ukdundee.ac.uk
2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesViral RdRpInhibition of viral replication. nih.gov
Acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiolHIV-1 Tat-mediated transcriptionInhibition of viral transcription. researchgate.net

Protein-Ligand Interactions and Binding Modes

X-ray crystallography studies have provided detailed insights into the binding modes of these analogues. For the KRASG12C inhibitors, the crystal structure revealed that the ligand binds covalently to cysteine 12 and extends into the switch II pocket. nih.gov Key interactions include hydrogen bonds formed by the amide carbonyl with surrounding amino acid residues and water molecules, as well as van der Waals interactions involving the indole core. nih.gov The identification of a hidden surface groove was crucial for optimizing the potency of these inhibitors. nih.govnih.gov

Similarly, for the naphthalene-2-acetamide based inhibitors of the Keap1-Nrf2 protein-protein interaction, X-ray cocrystallography confirmed that the compound binds to the DC domain of Keap1, a key regulator of the cellular antioxidant response. nih.gov This interaction prevents the degradation of Nrf2, leading to the activation of antioxidant gene expression and subsequent anti-inflammatory effects. nih.gov

Structure-Based Drug Design Implications from Mechanistic Insights

The mechanistic understanding of how these indole acetamide analogues interact with their molecular targets has significant implications for structure-based drug design.

The detailed structural information from the KRASG12C inhibitors, for example, allowed for the rational design of more potent compounds. By understanding the key interactions within the binding pocket, researchers were able to modify the scaffold to optimize occupancy of a newly identified surface groove, leading to improved activity. nih.gov The indole core was found to be a key element for establishing van der Waals interactions, while the acetamide linker played a crucial role in forming hydrogen bonds.

In the case of the Keap1-Nrf2 inhibitors, the discovery that a pyrrolidine-type acetamide side chain led to the strongest intracellular Nrf2 activation provides a clear direction for future optimization. nih.gov This suggests that modifying the acetamide moiety can fine-tune the compound's ability to disrupt the protein-protein interaction.

The structure-activity relationship (SAR) studies of various indole-based acetamides consistently show that substitutions on the indole ring and modifications of the acetamide group can significantly impact biological activity. mdpi.com For instance, the presence of electronegative groups on a phenyl ring attached to the core structure has been shown to enhance anticancer efficacy in some series. mdpi.com These insights are invaluable for the future design of novel therapeutic agents based on the this compound scaffold for a range of diseases, from cancer to inflammatory conditions and infectious diseases.

Analytical Methodologies for the Characterization and Quantification of N 2 Indol 1 Ylethyl Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the unambiguous identification of N-(2-indol-1-ylethyl)acetamide. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed chemical fingerprint. Due to the limited availability of specific spectral data for this compound, data from its closely related isomer, N-acetyltryptamine (N-[2-(1H-indol-3-yl)ethyl]acetamide), is often used as a reference for expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the indole (B1671886) ring, the ethyl bridge, and the acetyl group. A key differentiator from its C-3 isomer (N-acetyltryptamine) would be the chemical shifts and coupling patterns of the protons at the C-2 and C-3 positions of the indole ring.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The chemical shifts of the carbons in the indole nucleus, particularly C-2 and C-3, are highly diagnostic for determining the point of attachment of the ethylacetamide side chain.

Illustrative NMR Data for the Isomer N-acetyltryptamine (DMSO-d₆)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Acetyl-CH₃ 1.80 (s, 3H) 22.9
Ethyl-CH₂ (adjacent to NH) 3.25 (q, 2H) 39.8
Ethyl-CH₂ (adjacent to indole) 2.75 (t, 2H) 25.8
Indole C2-H 7.15 (d, 1H) 123.6
Indole C4-H 7.55 (d, 1H) 118.9
Indole C5-H 7.00 (t, 1H) 121.5
Indole C6-H 7.08 (t, 1H) 118.9
Indole C7-H 7.32 (d, 1H) 111.9
Amide N-H 8.10 (t, 1H) -
Indole N-H 10.80 (s, 1H) -
Carbonyl C=O - 169.2

Note: This data is for the isomer N-acetyltryptamine and serves as a representative example. Actual values for this compound will differ, particularly for the indole ring signals.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide and indole moieties. Key expected vibrational frequencies include:

N-H Stretching: A peak around 3300 cm⁻¹ corresponding to the amide N-H bond. Unlike its isomer, a distinct indole N-H stretch would be absent due to substitution at the N-1 position.

C=O Stretching (Amide I): A strong absorption band typically appearing between 1630 and 1680 cm⁻¹ for the amide carbonyl group.

N-H Bending (Amide II): A band around 1550 cm⁻¹.

Aromatic C-H Stretching: Peaks observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Under electron ionization (EI), this compound would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (202.25 g/mol ). The primary fragmentation pathway would likely involve the cleavage of the bond between the two ethyl carbons, leading to the formation of a stable indol-1-ylmethyl cation, which would be a diagnostic peak in the spectrum. This pattern helps distinguish it from N-acetyltryptamine, which famously yields a major fragment at m/z 130 due to cleavage producing a 3-methylenindolium ion. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indole ring system is a strong chromophore. The UV spectrum of indole derivatives typically displays two main absorption bands. researchgate.net For this compound in a solvent like ethanol (B145695) or methanol (B129727), one would expect a strong absorption maximum (λ_max) around 220 nm and another, broader band with fine structure around 280-290 nm.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for the analysis of non-volatile indole derivatives.

Mode: Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. japsonline.comsielc.com

Mobile Phase: A gradient or isocratic elution using a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol is common. sielc.com

Detection: A UV detector is frequently used, set to one of the absorption maxima of the indole chromophore (e.g., 280 nm), providing good sensitivity. japsonline.com For higher selectivity and for quantitative analysis in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. researchgate.net

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis is possible, often coupled with a mass spectrometer (GC-MS). Derivatization may sometimes be employed to increase volatility and thermal stability. The technique is highly effective for separating closely related isomers and identifying volatile impurities. japsonline.com

Advanced Analytical Approaches

For more in-depth structural analysis and specialized applications, advanced analytical methods are utilized.

X-ray Crystallography for Analogues While a crystal structure for this compound is not publicly available, X-ray crystallography provides the most definitive three-dimensional structural information for a compound in its solid state. Analysis of analogues, such as other indole-hydrazone or substituted indole derivatives, has been performed. mdpi.comresearchgate.netmdpi.com This technique yields precise data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π–π stacking), which are crucial for understanding the compound's conformation and packing in the solid state. mdpi.commdpi.com

Deuterated Derivatives in Spectroscopic Studies The use of deuterium-labeled internal standards is a critical strategy in quantitative analysis, particularly in LC-MS methods. nih.govclearsynth.com A deuterated version of this compound can be synthesized and used as an internal standard. nih.gov Because it has nearly identical chemical properties and chromatographic retention time to the non-labeled analyte but a different mass, it can correct for variations in sample extraction, matrix effects, and instrument response. clearsynth.com This leads to significantly improved accuracy and precision in quantification. nih.gov However, care must be taken as some deuterium (B1214612) labels, particularly on side chains, can be susceptible to exchange under certain pH or storage conditions. researchgate.net

Application in Research Sample Analysis and Contaminant Identification

The analytical methods described are routinely applied in research and quality control settings.

Research Sample Analysis In research, LC-MS/MS is a powerful tool for the sensitive and selective quantification of indole compounds in complex biological or chemical samples. researchgate.net Methods are developed to monitor the compound's concentration over time in various assays, such as metabolic stability or receptor binding studies. The use of deuterated internal standards is especially important in these applications to ensure data reliability. researchgate.net

Contaminant Identification in Related Chemical Systems During the synthesis of indole derivatives, various impurities can arise from starting materials, side reactions, or degradation. beilstein-journals.orgresearchgate.netnih.gov HPLC with UV and MS detection is the primary technique for purity assessment. nih.govresearchgate.net By comparing the retention times and mass spectra of peaks in a sample to those of known standards, impurities can be identified and quantified. nih.gov A common impurity in the synthesis of N-1 substituted indoles could be the isomeric N-3 substituted product. Chromatographic methods must be developed with sufficient resolution to separate these closely related compounds, ensuring the purity of the final product. researchgate.net

Future Directions and Emerging Research Avenues for N 2 Indol 1 Ylethyl Acetamide

Exploration of Novel Therapeutic Indications Based on Preclinical Promise

The indole-acetamide framework is a "privileged scaffold" that has demonstrated significant preclinical efficacy across a spectrum of diseases, providing a strong rationale for investigating N-(2-indol-1-ylethyl)acetamide in similar and novel therapeutic contexts. nih.gov

Oncology: Indole-based compounds are known to target various mechanisms in cancer progression, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases. mdpi.commdpi.com They can induce apoptosis (programmed cell death) and autophagy, and arrest the cell cycle, thereby controlling cancer cell proliferation. mdpi.com For instance, certain N-substituted 2-oxoacetamide (B1243867) derivatives have shown potent anti-proliferative activity against human breast (MCF7), cervical (Hela), and liver (HepG2) cancer cell lines. mdpi.com A notable area of future research is the potential for this compound derivatives to overcome multidrug resistance, a major hurdle in cancer chemotherapy, by inhibiting efflux pumps that expel therapeutic agents from cancer cells. mdpi.com The discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as covalent inhibitors for KRASG12C, a key driver in many cancers, further underscores the potential of this scaffold in developing targeted cancer therapies. nih.govnih.gov

Neurodegenerative Diseases: Neurodegenerative conditions like Alzheimer's and Parkinson's disease are characterized by complex pathologies including oxidative stress, protein misfolding, mitochondrial dysfunction, and neuroinflammation. Indole (B1671886) derivatives are well-positioned to address these multifaceted diseases. They have shown neuroprotective effects by scavenging free radicals, inhibiting the aggregation of proteins such as amyloid-beta and alpha-synuclein, and modulating neuroinflammatory pathways. nih.gov Preclinical studies on indole-phenolic hybrids have demonstrated their ability to chelate metal ions, reduce reactive oxygen species (ROS), and promote the disaggregation of amyloid fibrils. nih.gov Future research should focus on evaluating this compound's capacity to penetrate the blood-brain barrier and engage with key neurological targets.

Infectious Diseases: The indole-acetamide scaffold has also shown promise in combating infectious agents. Recently, derivatives containing both indole and acetamide (B32628) moieties were identified as potent inhibitors of HIV-1 infectivity. nih.gov These compounds specifically interfere with Tat-mediated viral transcription, a critical step in the HIV-1 replication cycle, and have shown efficacy against drug-resistant strains. nih.gov Another area of investigation is in antimalarial drug discovery, where N-acetamide indoles have been identified as targeting the Plasmodium falciparum protein PfATP4. acs.org These findings suggest that this compound could be a valuable starting point for developing novel antiviral and antiparasitic agents.

Metabolic and Inflammatory Disorders: Indole derivatives have been investigated for their potential in managing metabolic disorders like diabetes and chronic inflammatory diseases. mdpi.combiolmolchem.com Some compounds have shown inhibitory effects on enzymes like α-amylase and α-glucosidase, which are involved in glycemic control. biolmolchem.com Additionally, the anti-inflammatory properties of indoles are well-documented, with compounds like indomethacin (B1671933) being a prime example. mdpi.com Research into novel derivatives that modulate key inflammatory pathways, such as NF-κB and COX-2, could open therapeutic avenues for conditions like rheumatoid arthritis. mdpi.com

Potential Therapeutic Area Preclinical Evidence with Indole-Acetamide Scaffolds Key Molecular Targets/Mechanisms
Oncology Potent anti-proliferative activity against various cancer cell lines. mdpi.commdpi.comTubulin polymerization, protein kinases, histone deacetylases, KRASG12C. mdpi.commdpi.comnih.gov
Neurodegenerative Diseases Antioxidant, anti-inflammatory, and anti-aggregation properties. nih.govAmyloid-beta, alpha-synuclein, mitochondrial pathways. nih.gov
Infectious Diseases Inhibition of HIV-1 replication and activity against Plasmodium falciparum. nih.govacs.orgHIV-1 Tat-mediated transcription, PfATP4. nih.govacs.org
Metabolic Disorders Inhibition of enzymes related to glycemic control. biolmolchem.comα-amylase, α-glucosidase. biolmolchem.com
Inflammatory Diseases Modulation of key inflammatory pathways. mdpi.comNF-κB, COX-2. mdpi.com

Advanced Synthetic Methodologies and Process Optimization for Scale-Up in Research

The efficient and scalable synthesis of this compound and its derivatives is crucial for advancing preclinical research. Future efforts will likely focus on moving beyond traditional multi-step reactions towards more streamlined and optimized processes.

Another key area is process optimization. This involves systematically studying the effect of various reaction parameters—such as temperature, solvent, catalyst, and reactant concentrations—to identify the conditions that maximize yield and purity. Methodologies like Response Surface Methodology (RSM) can be employed to statistically model and optimize these parameters, leading to significant enhancements in production efficiency.

For rapid library generation and structure-activity relationship (SAR) studies, automated and miniaturized synthesis platforms are becoming indispensable. Technologies like acoustic droplet ejection (ADE) enable reactions to be performed on a nanomole scale in high-throughput formats (e.g., 384-well plates). This allows for the rapid screening of a vast number of building blocks and reaction conditions, dramatically accelerating the discovery of lead compounds. Such platforms can facilitate the swift exploration of chemical space around the this compound core, leading to the identification of derivatives with improved potency and selectivity.

Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the discovery and development of drugs based on the this compound scaffold. These in silico tools can significantly reduce the time and cost associated with traditional laboratory-based research.

Molecular Docking and Virtual Screening: Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (like an this compound derivative) to the active site of a target protein. This technique helps in understanding the molecular basis of a compound's activity and in prioritizing candidates for synthesis. Virtual screening (VS) takes this a step further by computationally screening large libraries of virtual compounds against a specific biological target, allowing researchers to identify promising hits in a cost-effective manner. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI and machine learning are transforming drug discovery by enabling the analysis of vast and complex datasets. nih.gov ML models can be trained to predict a wide range of properties for novel this compound derivatives, including:

Biological Activity: Predicting whether a compound will be active against a specific target.

Binding Affinity: Estimating the potency of the interaction between a compound and its target protein.

Pharmacokinetic Properties: Forecasting absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxicity: Identifying potential safety liabilities early in the discovery process.

By integrating data from genomics, proteomics, and structural biology, AI can help identify novel biological targets for this compound and even assist in repurposing existing drugs for new indications. nih.gov

Computational Tool Application in this compound Research Potential Outcome
Molecular Docking Predict binding modes and affinities to specific protein targets (e.g., kinases, enzymes).Elucidation of mechanism of action; prioritization of compounds for synthesis.
Virtual Screening Screen large virtual libraries of indole-acetamide derivatives against targets.Rapid identification of novel hit compounds with desired activity. nih.gov
AI/Machine Learning Predict biological activity, ADME, and toxicity profiles; identify new targets.Accelerated lead optimization; reduced late-stage attrition of drug candidates.

Design and Synthesis of Multi-Target Directed Ligands Incorporating the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov This has led to the development of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. The this compound scaffold is an excellent starting point for designing such MTDLs due to the inherent versatility of the indole ring. mdpi.combiolmolchem.com

Future research will focus on creating hybrid molecules that combine the this compound core with other pharmacophores known to be active against different targets. For example, in the context of Alzheimer's disease, one could design a hybrid that incorporates the indole-acetamide moiety (for amyloid-beta disaggregation) with a fragment known to inhibit the enzyme acetylcholinesterase. Such a compound could simultaneously address both the protein aggregation and neurotransmitter deficit aspects of the disease. The indole scaffold has already shown potential for developing multitargeted inhibitors for diabetes and cancer by engaging with targets like α-glucosidase, tubulin, and various kinases. biolmolchem.com

The design of these MTDLs will be heavily supported by the computational tools described in the previous section. Molecular modeling can help in optimizing the linker between the different pharmacophores and ensuring that the final molecule can effectively bind to all its intended targets.

Bridging Preclinical Findings to Translational Research Opportunities (Excluding Clinical Human Trials)

Translating promising preclinical findings into tangible therapeutic opportunities requires a series of strategic steps that bridge the gap between basic research and potential clinical application. For this compound, this involves rigorous validation and characterization beyond initial hit identification.

A critical step is the development of robust in vivo models that more accurately recapitulate human disease. For instance, after showing efficacy in cancer cell lines, lead compounds would be tested in animal models of cancer (e.g., xenograft models in mice) to assess their anti-tumor activity and tolerability in a living system.

Another key aspect of translational research is the identification of biomarkers. Biomarkers are measurable indicators that can be used to assess the progression of a disease or the effect of a treatment. For an this compound-based anticancer agent, a biomarker could be the level of a specific protein that the drug targets. Identifying such markers would be crucial for selecting the right patient populations for potential future clinical trials.

Furthermore, enhancing the pharmacokinetic properties of lead compounds is essential for their translational potential. This involves optimizing factors like bioavailability and metabolic stability through chemical modifications. Nanotechnology-based delivery systems, such as nanoparticles or liposomes, could also be explored to improve the targeting and sustained release of this compound derivatives to the site of disease, thereby increasing efficacy and reducing potential side effects. These advanced formulation strategies are a key component of the preclinical to translational bridge.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for N-(2-indol-1-ylethyl)acetamide, and how can purity be validated?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from indole precursors. A common approach includes coupling indole derivatives with acetamide groups via nucleophilic substitution or amidation reactions under controlled pH and temperature. For purity validation, use High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and quantify impurities. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer: ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., indole protons at δ 7.1–7.8 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) confirms amide C=O stretches (~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass). X-ray crystallography may resolve stereochemistry if crystalline .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer: Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis. Thermodynamic data (e.g., decomposition temperature) from NIST databases can guide storage protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield of this compound?

  • Methodological Answer: Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. DMF), temperature (25–80°C), and catalysts (e.g., TBTU coupling agents). Kinetic studies via UV-Vis spectroscopy can track intermediate formation. Computational tools (e.g., DFT calculations) predict energy barriers for rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data (e.g., KRAS inhibition vs. antimicrobial effects)?

  • Methodological Answer: Perform dose-response assays across cell lines (e.g., HCT-116 for cancer, Gram-positive bacteria for antimicrobial tests). Use isothermal titration calorimetry (ITC) to quantify binding affinities for specific targets. Cross-validate with CRISPR knockouts of suspected pathways (e.g., KRASG12C mutants) .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics (kₐ, k_d). Molecular docking simulations (AutoDock Vina) model interactions with protein active sites (e.g., KRASG12C’s cysteine residue). Validate with X-ray co-crystallography .

Q. What computational methods predict the compound’s reactivity in novel chemical environments?

  • Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations assess stability in aqueous or lipid bilayers. Pair with experimental cyclic voltammetry for redox behavior .

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N-(2-indol-1-ylethyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.